

Endovion's Impact on the ABCG2 Efflux Pump: A Technical Guide

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Compound of Interest

Compound Name: *Endovion*

Cat. No.: *B1680097*

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Abstract

Endovion, also known as SCO-101, is a potent, orally bioavailable small molecule inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). ABCG2 is a key contributor to multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. **Endovion** has demonstrated the ability to reverse ABCG2-mediated drug resistance, making it a promising agent for combination cancer therapy. This technical guide provides an in-depth overview of the mechanism of action of **Endovion**, its quantitative effects on the ABCG2 efflux pump, detailed experimental protocols for its characterization, and its broader biological activities, including the inhibition of Serine/Arginine-Rich Splicing Factor Protein Kinase 1 (SRPK1) and UDP Glucuronosyltransferase Family 1 Member A1 (UGT1A1).

Introduction to ABCG2 and Multidrug Resistance

The ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that utilize the energy of ATP hydrolysis to transport various substrates across cellular membranes. ABCG2, a member of this family, is a half-transporter that homodimerizes to form a functional efflux pump. It is highly expressed in various tissues, including the intestine, liver, and the blood-brain barrier, where it plays a protective role by limiting the absorption and distribution of xenobiotics. However, the overexpression of ABCG2 in cancer cells is a major mechanism of

acquired resistance to numerous anticancer drugs, such as SN-38 (the active metabolite of irinotecan), topotecan, and mitoxantrone. By actively pumping these drugs out of the cell, ABCG2 prevents them from reaching their intracellular targets, leading to treatment failure.

Endovion (SCO-101): A Dual-Action ABCG2 Inhibitor

Endovion (SCO-101) is a novel drug candidate developed to counteract ABCG2-mediated multidrug resistance. It exhibits a dual mechanism of action: direct inhibition of the ABCG2 efflux pump and modulation of signaling pathways through the inhibition of SRPK1.

Furthermore, **Endovion** also inhibits the metabolic enzyme UGT1A1, which is involved in the glucuronidation and subsequent elimination of certain chemotherapeutic agents like SN-38.

Quantitative Assessment of Endovion's Inhibitory Activity on ABCG2

Endovion has been shown to be a potent and selective inhibitor of ABCG2. The following table summarizes the key quantitative data regarding its inhibitory effects.

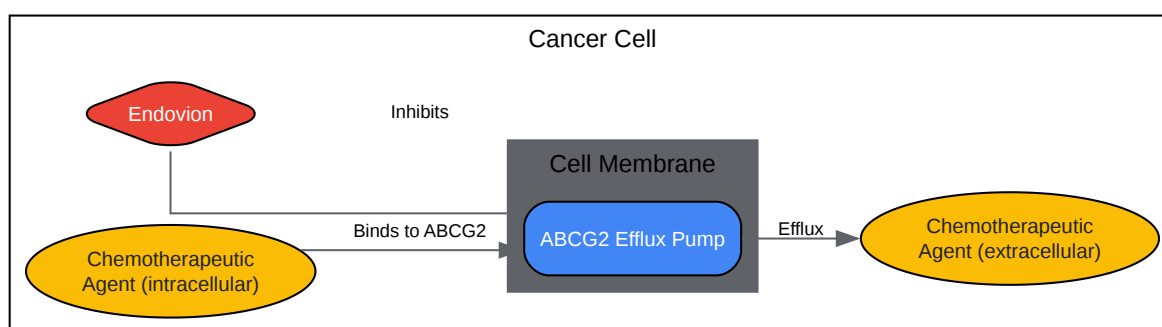
Parameter	Value	Transporter	Substrate	Assay System	Reference
IC50	0.16 μ M	ABCG2	Probe Substrate	Vesicular Transport Assay	[1] [2]
IC50	16.1 μ M	MDR1/ABCB 1	Probe Substrate	Vesicular Transport Assay	[1] [2]
IC50	24.1 μ M	MRP2/ABCC 2	Probe Substrate	Vesicular Transport Assay	[1] [2]

These data highlight the selectivity of **Endovion** for ABCG2, with over 100-fold greater potency compared to other major ABC transporters involved in multidrug resistance.

Signaling Pathways and Mechanistic Diagrams

ABCG2 Efflux Pump Mechanism and Inhibition by Endovion

The transport cycle of ABCG2 involves the binding of ATP to its nucleotide-binding domains (NBDs), which induces a conformational change that opens an extracellular gate, allowing for the release of the substrate. **Endovion** is believed to act as a competitive inhibitor, binding to the substrate-binding pocket of ABCG2 and preventing the efflux of chemotherapeutic agents.

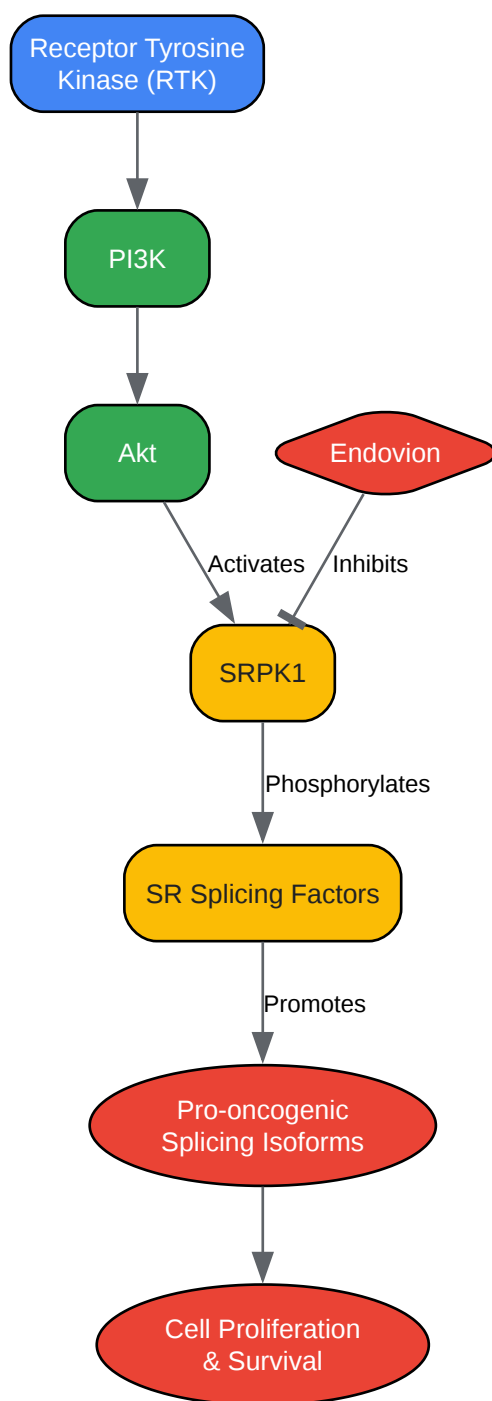


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ABCG2 Efflux and **Endovion** Inhibition

SRPK1 Signaling Pathway and Modulation by Endovion

Endovion also inhibits SRPK1, a kinase that phosphorylates serine/arginine-rich (SR) splicing factors. In cancer, SRPK1 can promote the expression of pro-angiogenic and pro-proliferative isoforms of proteins. By inhibiting SRPK1, **Endovion** can modulate downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cancer cell survival and proliferation.



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Endovion's Inhibition of the SRPK1 Signaling Pathway

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of **Endovion** on the ABCG2 efflux pump.

Vesicular Transport Assay for ABCG2 Inhibition

This assay measures the ATP-dependent transport of a radiolabeled or fluorescent substrate into inside-out membrane vesicles expressing ABCG2. Inhibition of this transport by **Endovion** is quantified to determine its IC₅₀ value.

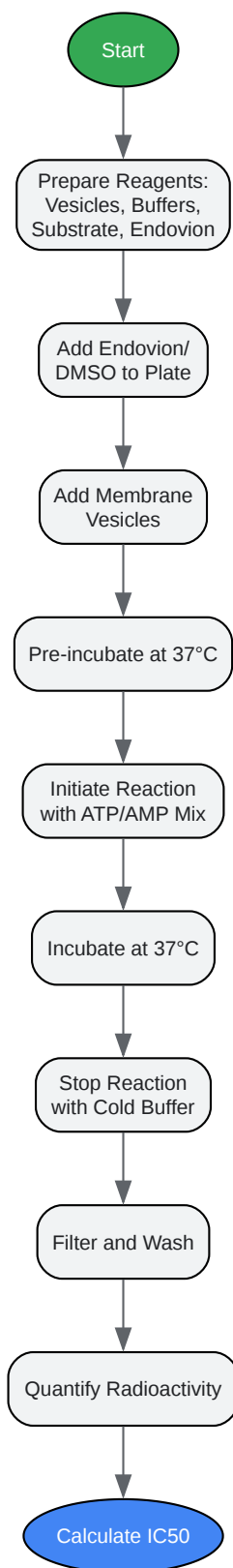
Materials:

- ABCG2-expressing membrane vesicles: Prepared from Sf9 insect cells or HEK293 cells overexpressing human ABCG2.
- Control membrane vesicles: From cells not expressing ABCG2.
- Transport buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl₂.
- ATP regenerating system: 10 mM creatine phosphate, 100 µg/mL creatine kinase.
- Radiolabeled substrate: e.g., [3H]-Estrone-3-sulfate.
- **Endovion** (SCO-101): Dissolved in DMSO.
- ATP and AMP solutions: 50 mM stocks in transport buffer.
- Scintillation fluid.

Procedure:

- Thaw ABCG2 and control membrane vesicles on ice.
- Prepare a master mix of transport buffer, ATP regenerating system, and the radiolabeled substrate.
- Serially dilute **Endovion** in DMSO to achieve a range of concentrations.
- In a 96-well plate, add 5 µL of the diluted **Endovion** or DMSO (vehicle control).
- Add 20 µL of membrane vesicles (approximately 10 µg of protein) to each well.
- Pre-incubate the plate at 37°C for 5 minutes.

- Initiate the transport reaction by adding 25 μ L of the master mix containing either ATP (for transport) or AMP (for background binding).
- Incubate the reaction at 37°C for a predetermined time (e.g., 5 minutes).
- Stop the reaction by adding 200 μ L of ice-cold stop solution (transport buffer without ATP regenerating system).
- Rapidly filter the contents of each well through a glass fiber filter plate to separate the vesicles from the unincorporated substrate.
- Wash the filters three times with ice-cold stop solution.
- Dry the filter plate and add scintillation fluid to each well.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from the counts in the presence of ATP.
- Plot the percentage of inhibition of ATP-dependent transport against the **Endovion** concentration to determine the IC50 value.



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Vesicular Transport Assay Workflow

Bidirectional Transport Assay in Caco-2 Cells

This assay assesses the ability of **Endovion** to inhibit the polarized transport of an ABCG2 substrate across a monolayer of Caco-2 cells, which is a model for the intestinal epithelium.

Materials:

- Caco-2 cells: Cultured on permeable Transwell® inserts.
- Transport medium: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4).
- ABCG2 substrate: e.g., SN-38.
- **Endovion** (SCO-101): Dissolved in DMSO.
- Lucifer yellow: To assess monolayer integrity.
- LC-MS/MS system: For quantification of the substrate.

Procedure:

- Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
- Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
- Wash the cell monolayers with pre-warmed transport medium.
- Apical to Basolateral (A-B) Transport: a. Add the ABCG2 substrate and **Endovion** (or vehicle) to the apical chamber. b. Add fresh transport medium to the basolateral chamber. c. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh medium.
- Basolateral to Apical (B-A) Transport: a. Add the ABCG2 substrate and **Endovion** (or vehicle) to the basolateral chamber. b. Add fresh transport medium to the apical chamber. c. At the same time points, collect samples from the apical chamber and replace with fresh medium.

- At the end of the experiment, measure the concentration of the substrate in all collected samples using LC-MS/MS.
- Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
- The efflux ratio (Papp B-A / Papp A-B) is calculated. A significant reduction in the efflux ratio in the presence of **Endovion** indicates inhibition of ABCG2-mediated efflux.

Cell Viability Assay for Reversal of Drug Resistance

This assay determines the ability of **Endovion** to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent that is an ABCG2 substrate.

Materials:

- Cancer cell line overexpressing ABCG2: e.g., HT29-SN38 (SN-38 resistant).
- Parental cancer cell line: e.g., HT29.
- Chemotherapeutic agent: e.g., SN-38.
- **Endovion** (SCO-101).
- Cell culture medium and supplements.
- Cell viability reagent: e.g., MTT, resazurin, or CellTiter-Glo®.

Procedure:

- Seed the ABCG2-overexpressing and parental cells in 96-well plates and allow them to attach overnight.
- Prepare serial dilutions of the chemotherapeutic agent (e.g., SN-38) and **Endovion**.
- Treat the cells with:

- Chemotherapeutic agent alone.
- **Endovion** alone.
- A combination of the chemotherapeutic agent and a fixed, non-toxic concentration of **Endovion**.
- Vehicle control (DMSO).
- Incubate the plates for a specified period (e.g., 72 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curves and determine the IC₅₀ values for the chemotherapeutic agent in the presence and absence of **Endovion**. A significant decrease in the IC₅₀ in the presence of **Endovion** indicates reversal of drug resistance.

Conclusion

Endovion (SCO-101) is a promising therapeutic agent with a well-defined mechanism for overcoming ABCG2-mediated multidrug resistance in cancer. Its high potency and selectivity for ABCG2, coupled with its additional inhibitory effects on SRPK1 and UGT1A1, provide a multi-pronged approach to enhancing the efficacy of chemotherapy. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of **Endovion** and other ABCG2 inhibitors. Further research and clinical trials are crucial to fully elucidate its therapeutic potential in various cancer types.

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